Emodin 1-O-beta-D-glucoside (CAS 38840-23-2) is a highly purified, biologically active anthraquinone glycoside primarily utilized as a premium reference standard and pharmacological probe. Structurally distinguished by a beta-D-glucopyranoside moiety at the C1 position of the emodin core, this compound exhibits significantly enhanced hydrophilicity compared to its aglycone counterpart [1]. In industrial and research procurement, it is highly valued for standardizing botanical extracts, benchmarking regioselective biocatalytic engineering processes, and serving as a specific inhibitor in bacterial neuraminidase assays[2]. Its precise structural configuration makes it an indispensable material for workflows requiring strict isomer differentiation and aqueous-compatible dosing.
Substituting Emodin 1-O-beta-D-glucoside with the emodin aglycone or generic anthraquinone mixtures introduces severe workflow disruptions. The aglycone is notoriously hydrophobic, frequently precipitating in aqueous bioassays and requiring undesirable organic cosolvents or complex cocrystallization to achieve workable dissolution [1]. Furthermore, substituting with its close structural isomer, Emodin 8-O-beta-D-glucoside, compromises analytical integrity; the two isomers exhibit identical mass-to-charge ratios but distinct chromatographic retention times and target-binding affinities[2]. Utilizing the exact 1-O-glucoside is mandatory to prevent co-elution artifacts in UHPLC-MS/MS quality control and to ensure reproducible, isomer-specific pharmacological data.
In high-resolution UHPLC-Q-ToF MS/MS analysis of Polygonaceae extracts, Emodin 1-O-beta-D-glucoside and its structural isomer Emodin 8-O-beta-D-glucoside exhibit identical precursor ions (m/z 431.0984) but distinct retention profiles. Emodin 1-O-glucoside elutes significantly earlier (17.418 min) compared to the 8-O-glucoside (21.949 min) under standard reversed-phase conditions [1]. This baseline separation is critical for accurate quantification and prevents false-positive batch approvals.
| Evidence Dimension | UHPLC Retention Time |
| Target Compound Data | 17.418 minutes |
| Comparator Or Baseline | Emodin 8-O-beta-D-glucoside (21.949 minutes) |
| Quantified Difference | 4.531-minute retention time shift |
| Conditions | Reversed-phase UHPLC-Q-ToF MS/MS gradient elution |
Procuring the exact 1-O-isomer reference standard is mandatory to prevent misidentification and ensure regulatory compliance in botanical extract batch releases.
The emodin aglycone is notoriously hydrophobic, often requiring complex cocrystallization or polymeric surfactants (e.g., PVP) to achieve workable dissolution rates in physiological media [1]. In contrast, the addition of the beta-D-glucopyranoside moiety at the C1 position in Emodin 1-O-beta-D-glucoside significantly increases hydrophilicity and aqueous solubility [2]. This structural modification allows for direct formulation in aqueous buffers for in vitro assays without the precipitation issues characteristic of the aglycone.
| Evidence Dimension | Aqueous processability and dissolution |
| Target Compound Data | High aqueous solubility (direct buffer dissolution) |
| Comparator Or Baseline | Emodin aglycone (requires surfactants/cocrystals) |
| Quantified Difference | Elimination of organic cosolvent/surfactant dependency |
| Conditions | Aqueous physiological buffer systems |
Enables stable, reproducible dosing in cell-based assays and liquid formulations without introducing solvent-induced cytotoxicity.
During the enzymatic synthesis of emodin glycosides using the bifunctional UDP-glycosyltransferase PcUGT71BE11, product formation is highly pH-dependent. At pH 8.8, the reaction predominantly yields Emodin 1-O-beta-D-glucoside. However, shifting the environment to pH 6.8 redirects the catalytic preference toward Emodin 6-O-glucoside due to altered deglycosylation dynamics[1]. Procuring authentic Emodin 1-O-glucoside is essential for calibrating these biocatalytic process parameters and verifying product yields.
| Evidence Dimension | Enzymatic product yield specificity |
| Target Compound Data | Primary product at pH 8.8 |
| Comparator Or Baseline | Emodin 6-O-glucoside (Primary product at pH 6.8) |
| Quantified Difference | Complete shift in regioselectivity based on a 2.0 pH unit adjustment |
| Conditions | PcUGT71BE11 biocatalytic reaction system |
Provides a precise analytical benchmark for engineers optimizing pH-controlled bioreactor conditions for targeted anthraquinone glycoside production.
Emodin 1-O-beta-D-glucoside demonstrates potent, noncompetitive inhibition of bacterial neuraminidase (BNA), a key target in anti-infective drug discovery. It achieves an IC50 of 0.85 μM [1]. This specific binding affinity is highly dependent on the position of the glycosidic linkage, making generic anthraquinone mixtures unsuitable for high-precision structure-activity relationship (SAR) benchmarking in this pathway.
| Evidence Dimension | Bacterial neuraminidase (BNA) IC50 |
| Target Compound Data | 0.85 μM |
| Comparator Or Baseline | Generic anthraquinone extracts (variable/lower potency) |
| Quantified Difference | Sub-micromolar targeted inhibition |
| Conditions | In vitro bacterial neuraminidase inhibition assay |
Establishes a rigorous, highly potent positive control for screening novel neuraminidase inhibitors in pharmaceutical R&D.
Due to its distinct UHPLC retention profile compared to the 8-O-isomer, Emodin 1-O-beta-D-glucoside is the required reference standard for the precise quantification and quality control of Polygonum cuspidatum and Rheum species extracts [1].
Serving as a definitive product benchmark, this compound enables biochemical engineers to calibrate pH-dependent UDP-glycosyltransferase (e.g., PcUGT71BE11) reactions, optimizing bioreactor conditions for regioselective anthraquinone synthesis [2].
Its enhanced aqueous solubility compared to the emodin aglycone makes it the ideal candidate for in vitro cellular assays, allowing for stable dosing without the confounding cytotoxic effects of high-concentration organic solubilizers [3].
With a validated sub-micromolar IC50, it functions as a highly reliable positive control in bacterial neuraminidase (BNA) inhibition assays, facilitating the high-throughput screening of novel antimicrobial agents [4].